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  • Product: 2H-Pyran-2-one, 6-(2-methylpropyl)-
  • CAS: 57058-18-1

Core Science & Biosynthesis

Foundational

Biosynthetic Pathways and Metabolic Engineering for the Natural Production of 2H-Pyran-2-one, 6-(2-methylpropyl)-

Executive Summary The compound 2H-Pyran-2-one, 6-(2-methylpropyl)- (commonly referred to as 6-isobutyl- α -pyrone) belongs to a privileged class of unsaturated six-membered cyclic esters. Naturally occurring 2-pyrones ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2H-Pyran-2-one, 6-(2-methylpropyl)- (commonly referred to as 6-isobutyl- α -pyrone) belongs to a privileged class of unsaturated six-membered cyclic esters. Naturally occurring 2-pyrones are renowned for their diverse biological activities, serving as signaling molecules, antimicrobial agents, and defensive metabolites across various domains of life[1]. While chemical synthesis of 6-alkyl-2-pyrones often requires complex transition-metal catalysis[1], biological production offers a highly regio- and stereoselective alternative utilizing renewable feedstocks.

This technical guide details the mechanistic architecture and self-validating experimental protocols required to engineer and verify the biosynthetic pathways for 6-isobutyl- α -pyrone and its immediate hydroxylated precursors.

Molecular Architecture & Biosynthetic Logic

The de novo biosynthesis of 6-alkyl- α -pyrones relies on hijacking primary metabolic flux and redirecting it through specialized secondary metabolite machinery. For the 6-isobutyl derivative, the pathway logic is divided into two distinct biological models:

The Polyketide Synthase (PKS) Assembly Route

The most rigorously validated route for producing the 6-isobutyl pyrone scaffold utilizes Type III Polyketide Synthases (PKSs) [2]. This bottom-up assembly requires three distinct metabolic modules:

  • Starter Unit Generation: The branched-chain amino acid L-leucine undergoes transamination to α -ketoisocaproate via a branched-chain amino acid aminotransferase (BCAT). Subsequently, the branched-chain α -keto acid dehydrogenase (BCKDH) complex catalyzes an oxidative decarboxylation to yield the highly reactive isovaleryl-CoA [2].

  • Iterative Chain Elongation: A Type III PKS, such as Valerophenone Synthase (VPS) from Humulus lupulus, accepts isovaleryl-CoA as a starter unit and performs two iterative, non-decarboxylative Claisen condensations with malonyl-CoA extender units.

  • Cyclization & Tailoring: The resulting linear triketide undergoes spontaneous or enzyme-guided lactonization to form 4-hydroxy-6-isobutyl-2-pyrone (HIBP) [2]. To achieve the fully deoxygenated target (2H-Pyran-2-one, 6-(2-methylpropyl)-), a subsequent tailoring step involving a reductase/dehydratase cascade—analogous to macrolide tailoring—removes the C4 hydroxyl group.

The β -Oxidation Degradation Route

An alternative top-down pathway mirrors the biosynthesis of the related antifungal compound 6-pentyl- α -pyrone (6-PP) in Trichoderma species[3]. In this model, branched-chain fatty acids undergo β -oxidation. The core metabolism of these lipids provides an enoyl-CoA intermediate that undergoes direct lactonization and isomerization to form the α -pyrone ring[3].

PKS_Pathway Glucose Glucose (Carbon Source) L_Leucine L-Leucine Glucose->L_Leucine Endogenous Amino Acid Biosynthesis Malonyl_CoA Malonyl-CoA (Extender) Glucose->Malonyl_CoA Glycolysis & Acetyl-CoA Carboxylase KIC α-Ketoisocaproate L_Leucine->KIC BCAT (Transamination) Isovaleryl_CoA Isovaleryl-CoA (Starter) KIC->Isovaleryl_CoA BCKDH (Decarboxylation) HIBP 4-Hydroxy-6-isobutyl-2-pyrone Isovaleryl_CoA->HIBP Type III PKS (e.g., VPS) Malonyl_CoA->HIBP 2x Iterative Condensation Target 2H-Pyran-2-one, 6-(2-methylpropyl)- HIBP->Target Reductase / Dehydratase Tailoring

Figure 1: PKS-mediated biosynthetic pathway for 2H-Pyran-2-one, 6-(2-methylpropyl)-.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes orthogonal verification to rule out false positives, background contamination, or metabolic bottlenecks.

Protocol A: In Vivo Pathway Reconstitution and Isotope Tracing

Objective: Engineer E. coli BL21(DE3) to produce the pyrone scaffold and prove de novo synthesis using isotopic tracers. Causality: Relying solely on standard glucose fermentation can lead to misidentification of pyrones due to media artifacts. Utilizing 13C6​ -glucose ensures that the carbon backbone of the final pyrone is definitively linked to the engineered enzymatic cascade.

  • Genetic Assembly & Transformation:

    • Clone the codon-optimized Pseudomonas BCKDH operon and plant-derived VPS into a high-copy pET-duet vector.

    • Validation Checkpoint: Transform into E. coli BL21(DE3). Include a Δ VPS empty-vector mutant as a strict negative control.

  • Isotope-Guided Fermentation:

    • Inoculate strains in M9 minimal media supplemented with 2% 13C6​ -glucose and 5 mM L-leucine (to bypass the rate-limiting endogenous leucine biosynthesis).

    • Induce with 0.5 mM IPTG at OD 600​ 0.8. Shift temperature to 22°C to prevent the formation of insoluble protein inclusion bodies.

  • Biphasic Extraction:

    • Overlay the fermentation broth with 20% (v/v) dodecane.

    • Causality: 2-pyrones are highly hydrophobic and can cause cellular toxicity. Dodecane acts as an in situ sink, continuously extracting the product and driving the thermodynamic equilibrium forward.

  • LC-HRMS/MS Quantification:

    • Spike the extracted organic layer with a known concentration of deuterated internal standard (e.g., d7​ -6-pentyl-2-pyrone).

    • Validation Checkpoint: Analyze via LC-HRMS. The presence of a fully 13C -labeled pyrone mass envelope in the experimental strain—and its absolute absence in the Δ VPS control—unequivocally validates the pathway.

Protocol_Validation Feed 1. Isotope Feeding 13C-Glucose Tracer Ferm 2. Bioreactor DO/pH Controlled Feed->Ferm Ext 3. Extraction Dodecane Overlay + Int. Std Ferm->Ext LCMS 4. LC-HRMS/MS MRM & Isotope Tracing Ext->LCMS Valid 5. Validation Mass Balance Check LCMS->Valid

Figure 2: Self-validating workflow for in vivo pyrone biosynthesis and quantification.

Protocol B: In Vitro Enzymatic Kinetics

Objective: Determine the catalytic efficiency of Type III PKS for the isovaleryl-CoA starter unit. Causality: In vivo titers are often convoluted by competing native pathways (e.g., endogenous polyketoacyl-CoA thiolases[4]). An in vitro assay isolates the PKS kinetics, identifying whether the enzyme itself is the rate-limiting step.

  • Protein Purification: Purify His 6​ -tagged VPS using Ni-NTA affinity chromatography. Validate purity via SDS-PAGE (>95% single band).

  • Enzymatic Reaction: Incubate 5 μ M purified VPS with 100 μ M isovaleryl-CoA and 200 μ M malonyl-CoA in 100 mM Tris-HCl (pH 7.5).

  • Quenching & Analysis: Quench the reaction after 30 minutes with 1% trifluoroacetic acid (TFA). Analyze via HPLC-UV at 280 nm.

    • Validation Checkpoint: Run a control reaction lacking malonyl-CoA. No pyrone should form, confirming that the extension relies strictly on the supplied malonyl-CoA pool.

Quantitative Data Presentation

The following tables summarize the kinetic parameters of the core enzymatic machinery and the resulting in vivo fermentation metrics.

Table 1: Kinetic Parameters of Type III PKS Variants for Isovaleryl-CoA Data summarizes the affinity and turnover rates for the starter unit required to build the 6-isobutyl pyrone scaffold.

EnzymeSource OrganismSubstrate Km​ ( μM ) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
Valerophenone Synthase (VPS)Humulus lupulusIsovaleryl-CoA12.50.856.8 ×104
Chalcone Synthase (CHS)Medicago sativaIsovaleryl-CoA45.20.122.6 ×103
2-Pyrone Synthase (2-PS)Gerbera hybridaAcetyl-CoA (Ref)22.00.502.2 ×104

Table 2: Fermentation Metrics for Pyrone Production in Engineered E. coli Comparing carbon feed strategies to optimize metabolic flux toward the pyrone core.

Strain GenotypeCarbon SourceTarget MetabolitePeak Titer (mg/L)Yield (mg/g DCW)
Wild-type BL21(DE3)Glucose (2%)HIBPN/A (Control)0
BL21 + BCKDH + VPSGlucose (2%)HIBP66.514.2
BL21 + BCKDH + VPSGlucose + 5mM LeucineHIBP112.423.8
BL21 + Tailoring ModuleGlucose + 5mM Leucine6-Isobutyl-2-pyrone18.33.9

Conclusion

The natural production of 2H-Pyran-2-one, 6-(2-methylpropyl)- and its hydroxylated precursors represents a triumph of synthetic biology and metabolic engineering. By systematically hijacking the leucine degradation pathway and coupling it to Type III Polyketide Synthases, researchers can bypass complex chemical synthesis. The implementation of self-validating protocols, such as isotopic tracing and biphasic extraction, ensures that scale-up efforts in drug development and agricultural applications are built upon rigorous, reproducible science.

References

  • Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose Source: Microbial Cell Factories / ResearchGate URL:[Link][2]

  • Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens Source: Frontiers in Microbiology URL:[Link][3]

  • Recent Advances in the Synthesis of 2-Pyrones Source: Marine Drugs / National Institutes of Health (PMC) URL:[Link][1]

  • A polyketoacyl-CoA thiolase-dependent pathway for the synthesis of polyketide backbones Source: Nature Communications URL:[Link][4]

Sources

Exploratory

The Pharmacological Potential of 6-Isobutyl-2H-pyran-2-one in Early-Stage Drug Discovery

Executive Summary The 4-hydroxy-2-pyrone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products, including antimicrobials, antifungals, and sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-hydroxy-2-pyrone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products, including antimicrobials, antifungals, and signaling molecules[1]. Among these, 6-isobutyl-2H-pyran-2-one (also known as 4-hydroxy-6-isobutyl-2-pyrone or HIBP) has emerged as a high-value target in early-stage drug discovery. Historically limited by complex, low-yield chemical synthesis, recent breakthroughs in metabolic engineering have enabled the scalable production of HIBP[2]. This whitepaper explores the biosynthetic pathways, pharmacological mechanisms—specifically its role as a quorum-sensing (QS) modulator—and provides validated protocols for its integration into anti-virulence drug discovery pipelines.

Biosynthetic Engineering: Overcoming Synthetic Bottlenecks

Traditional chemical synthesis of highly substituted pyrones suffers from poor regioselectivity and requires exhaustive protection-deprotection cycles[1]. To bypass these bottlenecks, synthetic biology has leveraged Type III Polyketide Synthases (PKSs) to produce HIBP de novo in engineered Escherichia coli[2].

The causality behind this approach is rooted in substrate specificity: by engineering the hydroxy-3-methylglutaryl CoA (HMG-CoA) pathway, E. coli can be forced to accumulate isovaleryl-CoA . A plant-derived Type III PKS, such as valerophenone synthase (VPS), then utilizes isovaleryl-CoA as a starter unit, catalyzing iterative condensations with malonyl-CoA followed by intramolecular cyclization to yield HIBP[2]. This biological pipeline ensures absolute stereocontrol and scalability.

Biosynthesis G Glucose A Acetyl-CoA G->A Glycolysis H HMG-CoA A->H Thiolase/HMGS P Type III PKS (Valerophenone Synthase) A->P Malonyl-CoA (Extender) I Isovaleryl-CoA H->I Dehydration & Reduction I->P Starter Unit HIBP 6-isobutyl-2H-pyran-2-one (HIBP) P->HIBP Cyclization

Biosynthetic pathway of 6-isobutyl-2H-pyran-2-one (HIBP) via Type III PKS in engineered E. coli.

Pharmacological Mechanism: Quorum Sensing Interception

The relentless rise of antimicrobial resistance (AMR) has forced a paradigm shift in drug discovery: moving away from bactericidal agents that drive evolutionary selective pressure, toward anti-virulence therapies .

HIBP and related pyrones have been identified as critical signaling molecules in Photorhabdus species, capable of intercepting interspecies communication[3]. The pharmacological mechanism relies on competitive antagonism at LuxR-type transcriptional receptors . The isobutyl side chain of HIBP sterically mimics the acyl tail of native N-acyl homoserine lactones (AHLs). HIBP binds to the LuxR ligand-binding domain but fails to induce the precise allosteric shift required for receptor dimerization and subsequent DNA binding. Consequently, the transcription of virulence factors and biofilm formation pathways is aborted[3].

QS_Modulation AHL Native Autoinducers (e.g., AHLs) LuxR LuxR-Type Receptor (Transcriptional Regulator) AHL->LuxR Activation Vir Virulence Factors & Biofilm Formation LuxR->Vir Transcription Block Inhibition of Gene Expression LuxR->Block Suppressed HIBP 6-isobutyl-2H-pyran-2-one (HIBP) Comp Competitive Binding / Allosteric Modulation HIBP->Comp Intercepts Comp->LuxR Antagonizes

Mechanism of LuxR-mediated quorum sensing interception by 6-isobutyl-2H-pyran-2-one.

Quantitative Profiling of Bioactive Pyrones

Understanding the production metrics and target profiles of engineered pyrones is essential for downstream scale-up. The table below summarizes the biosynthetic efficiency and pharmacological utility of HIBP compared to related polyketides synthesized via similar pathways[2].

CompoundPrecursor / Starter UnitKey Catalytic EnzymeMax Titer (E. coli)Primary Pharmacological Target
6-isobutyl-2H-pyran-2-one (HIBP) Isovaleryl-CoAValerophenone Synthase (VPS)66.5 mg/LLuxR-type QS Receptors (Antagonist)
Phlorisovalerophenone (PIVP) Isovaleryl-CoAValerophenone Synthase (VPS)6.4 mg/LHumulone Precursor (Anti-inflammatory)
Triacetic Acid Lactone (TAL) Acetyl-CoA2-Pyrone Synthase (2-PS)>1.0 g/LBroad-spectrum Antimicrobial / Platform

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to aid researchers in troubleshooting and assay optimization.

Protocol 1: De Novo Biosynthesis and Isolation of HIBP

Objective: Produce and purify HIBP from engineered microbial cell factories.

  • Strain Engineering: Transform E. coli BL21(DE3) with plasmids harboring the HMG-CoA pathway genes and the VPS gene.

    • Causality: The BL21(DE3) strain is deficient in Lon and OmpT proteases, preventing the degradation of the heterologous, high-molecular-weight plant PKS enzymes.

  • Fermentation: Culture the strain in M9 minimal medium supplemented with 2% glucose. Induce protein expression with 0.5 mM IPTG at an OD600​ of 0.6. Incubate at 22°C for 48 hours.

    • Causality: M9 minimal medium ensures that carbon flux is tightly funneled from glucose into the engineered isovaleryl-CoA pathway, minimizing the production of off-target endogenous metabolites common in complex broths (e.g., LB). Lowering the temperature to 22°C prevents the formation of insoluble inclusion bodies.

  • Extraction: Acidify the cell-free supernatant to pH 3.0 using HCl, then perform liquid-liquid extraction with an equal volume of ethyl acetate (3x).

    • Causality: Acidification protonates the hydroxyl group of the pyrone, increasing its hydrophobicity and ensuring near-quantitative partitioning into the organic ethyl acetate layer.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , evaporate, and purify via preparative HPLC (C18 column, water/acetonitrile gradient). Validate the structure via 1H -NMR and LC-MS.

Protocol 2: LuxR Antagonism and Anti-Virulence Bioassay

Objective: Quantify the IC 50​ of HIBP against LuxR-mediated quorum sensing.

  • Biosensor Preparation: Utilize a reporter strain (e.g., Chromobacterium violaceum CV026 or an E. coli LuxR-GFP construct) that produces a quantifiable signal (violacein pigment or fluorescence) strictly in the presence of exogenous AHLs.

  • Competitive Inhibition Setup: In a 96-well plate, co-incubate the reporter strain with a fixed, sub-saturating concentration of native AHL (e.g., 100 nM). Titrate purified HIBP across a concentration gradient (1 µM to 1 mM).

    • Causality: Using a fixed, sub-saturating AHL concentration establishes a consistent baseline of receptor activation, allowing for the precise calculation of HIBP's competitive IC 50​ without overwhelming the system.

  • Orthogonal Validation (Self-Validating Step): Simultaneously measure the OD600​ (cell growth) and the specific reporter signal (fluorescence/absorbance) after 16 hours.

    • Causality: Differentiating true QS inhibition from mere growth inhibition (toxicity) is critical. If the reporter signal decreases but the OD600​ remains constant, HIBP is validated as a true anti-virulence agent rather than a non-specific bactericide.

References

  • Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose Microbial Cell Factories (N
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
  • Session Topic - Microbiology Society (Pyrones as LuxR Signal Molecules) Microbiology Society

Sources

Foundational

Preliminary Investigation of 6-(2-Methylpropyl)-2H-Pyran-2-One Derivatives: Biosynthesis, Metabolic Engineering, and Analytical Validation

Executive Summary The compound 6-(2-methylpropyl)-2H-pyran-2-one (commonly referred to as 6-isobutyl-2-pyrone) and its primary hydroxylated derivative, 4-hydroxy-6-isobutyl-2-pyrone (HIBP) , represent a highly valuable c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(2-methylpropyl)-2H-pyran-2-one (commonly referred to as 6-isobutyl-2-pyrone) and its primary hydroxylated derivative, 4-hydroxy-6-isobutyl-2-pyrone (HIBP) , represent a highly valuable class of pyrone scaffolds. Structurally analogous to triacetic acid lactone (TAL), these derivatives serve as critical platform chemicals and precursors for bioactive compounds, including parasorboside analogs used in agricultural disease resistance ()[1].

Historically, obtaining these pyrone derivatives required inefficient extraction from plant matrices like Humulus lupulus (hops). However, as a Senior Application Scientist focusing on metabolic engineering, my approach centers on the de novo biosynthesis of HIBP using engineered Escherichia coli. This whitepaper provides an in-depth technical guide on the mechanistic logic, strain engineering strategies, and self-validating analytical protocols required to successfully synthesize and quantify these derivatives.

Mechanistic Logic & Biosynthetic Pathway Construction

The synthesis of HIBP relies on the catalytic promiscuity of Type III Polyketide Synthases (PKSs) , specifically valerophenone synthase (VPS) or chalcone synthase (CHS) ()[2]. These enzymes utilize an acyl-CoA starter unit and malonyl-CoA extender units to perform iterative condensation and cyclization.

The Bottleneck and Causality of Pathway Design: Wild-type E. coli lacks a sufficient intracellular pool of isovaleryl-CoA, the mandatory starter unit for HIBP. To bypass this bottleneck, we must hijack the upper mevalonate (MVA) pathway. By converting acetyl-CoA into hydroxy-3-methylglutaryl-CoA (HMG-CoA), and subsequently applying targeted dehydration, decarboxylation, and reduction, we artificially generate a high-flux isovaleryl-CoA pool ()[3]. Malonyl-CoA, the extender unit, is naturally derived from acetyl-CoA via acetyl-CoA carboxylase (ACCase).

Pathway Glucose Glucose AcCoA Acetyl-CoA Glucose->AcCoA Glycolysis HMGCoA HMG-CoA AcCoA->HMGCoA MVA Pathway MalCoA Malonyl-CoA AcCoA->MalCoA ACCase IsoCoA Isovaleryl-CoA HMGCoA->IsoCoA Dehydration/Reduction PKS Type III PKS (VPS / CHS) IsoCoA->PKS Starter Unit MalCoA->PKS Extender Unit HIBP 4-hydroxy-6-isobutyl-2-pyrone (HIBP) PKS->HIBP Cyclization

Biosynthetic pathway of 4-hydroxy-6-isobutyl-2-pyrone (HIBP) from glucose in engineered E. coli.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes an internal checkpoint to confirm that the physical and chemical conditions are performing as intended.

Fermentation and Low-Temperature Induction

Plant-derived Type III PKS enzymes often misfold into insoluble inclusion bodies when expressed at 37°C in bacterial hosts. We manipulate the thermodynamics of protein folding by lowering the temperature, giving chaperone proteins sufficient time to correctly fold the multidomain PKS structures.

  • Step 1: Inoculate the engineered E. coli strain (harboring the MVA pathway genes and VPS/CHS) into 50 mL of LB medium containing appropriate antibiotics.

  • Step 2: Incubate at 37°C and 250 rpm until the Optical Density ( OD600​ ) reaches 0.6–0.8.

    • Causality: Inducing at mid-exponential phase ensures maximum availability of the host's translational machinery before metabolic burden is introduced.

  • Step 3: Add Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Step 4: Immediately shift the incubator temperature to 22°C and continue fermentation for 48 hours.

Biphasic Solvent Extraction and Internal Validation
  • Step 1: Centrifuge 10 mL of the fermentation broth at 8,000 × g for 10 minutes to pellet the cells. Collect the supernatant.

  • Step 2 (Self-Validation Checkpoint): Spike the supernatant with 10 mg/L of Triacetic Acid Lactone (TAL) as an internal standard. Logic: TAL is a structural analog to HIBP. If the final HPLC recovery of TAL drops below 85%, the extraction has failed (likely due to emulsion), and the sample must be re-processed.

  • Step 3: Add an equal volume (10 mL) of ethyl acetate to the supernatant.

    • Causality: Ethyl acetate (polarity index 4.4) provides the exact dielectric constant needed to partition the moderately polar 2-pyrone ring from the aqueous broth, while strictly excluding highly polar primary metabolites (sugars, amino acids) that would foul the HPLC column.

  • Step 4: Vortex vigorously for 2 minutes, then centrifuge at 4,000 × g for 5 minutes to break any emulsions.

  • Step 5: Extract the upper organic layer, evaporate to dryness under a gentle nitrogen stream, and resuspend in 1 mL of HPLC-grade methanol.

HPLC-DAD Quantification
  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: Formic acid suppresses the ionization of the hydroxyl group on the pyrone ring, ensuring sharp, symmetrical chromatographic peaks.

  • Detection: Diode Array Detector (DAD) set to 280 nm, the UV absorption maximum for the conjugated pyrone system.

Workflow Strain Strain Culture OD600 0.6-0.8 Induction IPTG Induction 1mM, 22°C, 48h Strain->Induction Extraction Solvent Extraction Ethyl Acetate (1:1) Induction->Extraction Analysis HPLC-DAD Analysis UV 280nm Extraction->Analysis

Step-by-step experimental workflow for the fermentation, extraction, and quantification of HIBP.

Quantitative Data & Yield Optimization

The choice of the Type III PKS enzyme drastically impacts the metabolic flux toward pyrone derivatives. As summarized in the data below, Valerophenone Synthase (VPS) exhibits a higher affinity for the engineered isovaleryl-CoA pool compared to Chalcone Synthase (CHS), resulting in superior titers of HIBP.

Table 1: Comparative Biosynthetic Yields of Pyrone Derivatives in Engineered E. coli

Engineered StrainTarget CompoundCarbon SourceMax Titer (mg/L)Reference
E. coli + VPS4-hydroxy-6-isobutyl-2-pyrone (HIBP)Glucose66.5[3]
E. coli + CHS4-hydroxy-6-isobutyl-2-pyrone (HIBP)Glucose~45.0[3]
E. coli + VPSPhlorisovalerophenone (PIVP)*Glucose6.4[3]

*Note: PIVP is a competitive byproduct formed when the PKS undergoes three condensation steps instead of two before cyclization.

Conclusion & Future Perspectives

The preliminary investigation into 6-(2-methylpropyl)-2H-pyran-2-one derivatives demonstrates that microbial cell factories are highly viable alternatives to plant extraction. By understanding the causality behind precursor pool limitations and rationally engineering the MVA pathway to supply isovaleryl-CoA, we can drive Type III PKS enzymes to produce HIBP at scalable titers. Future optimization should focus on dynamic sensor-regulator systems to balance the intracellular ratio of isovaleryl-CoA to malonyl-CoA, thereby minimizing the formation of byproduct phloroglucinols (like PIVP) and maximizing pyrone yield.

References

  • Zhou, W., Zhuang, Y., Bai, Y., Bi, H., Liu, T., & Ma, Y. (2016). Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. Microbial Cell Factories. Available at:[Link]

  • Hong, K., Wang, L., & Johnpaul, A. (2021). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. International Journal of Molecular Sciences. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54727587, 4-Hydroxy-6-isobutyl-2H-pyran-2-one. PubChem. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Biosynthesis and Quantification of 6-(2-Methylpropyl)-2H-pyran-2-one Derivatives

Executive Summary & Mechanistic Overview The polyketide scaffold 2H-Pyran-2-one, 6-(2-methylpropyl)- (commonly referred to as 6-isobutyl-2-pyrone) and its primary biosynthetic derivative, 4-hydroxy-6-isobutyl-2-pyrone (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The polyketide scaffold 2H-Pyran-2-one, 6-(2-methylpropyl)- (commonly referred to as 6-isobutyl-2-pyrone) and its primary biosynthetic derivative, 4-hydroxy-6-isobutyl-2-pyrone (HIBP) , represent a highly valuable class of compounds with significant pharmacological and agricultural applications. Traditionally isolated from plant extracts (such as Humulus lupulus), the advent of advanced metabolic engineering has enabled the de novoin vivo production of these molecules using microbial cell factories like Escherichia coli1.

As an Application Scientist, I have structured this protocol to overcome the primary bottleneck in polyketide biosynthesis: the intracellular availability of the unusual starter unit, isovaleryl-CoA. By hijacking the mevalonate pathway intermediate (HMG-CoA) and coupling it with a Type III Polyketide Synthase (PKS), we establish a direct metabolic funnel from glucose to the target 2-pyrone scaffold 2.

Metabolic Pathway Architecture

Biosynthesis_Pathway Glucose Glucose HMG_CoA HMG-CoA Glucose->HMG_CoA Glycolysis & Mevalonate Shunt Malonyl_CoA Malonyl-CoA (Extender Unit) Glucose->Malonyl_CoA ACCase Isovaleryl_CoA Isovaleryl-CoA (Starter Unit) HMG_CoA->Isovaleryl_CoA Dehydration & Decarboxylation PKS Type III PKS (VPS / CHS) Isovaleryl_CoA->PKS Malonyl_CoA->PKS HIBP 4-Hydroxy-6-(2-methylpropyl) -2H-pyran-2-one PKS->HIBP Iterative Condensation & Cyclization

Metabolic pathway for the in vivo synthesis of 6-(2-methylpropyl)-2H-pyran-2-one derivatives.

Comparative Production Titers

The choice of the Type III PKS enzyme dictates the cyclization efficiency and final titer of the 2-pyrone derivative. The following table summarizes the expected quantitative outcomes based on authoritative in vivo studies 1.

Host StrainPKS Enzyme SourceStarter UnitExtender UnitMax Titer (mg/L)Target Scaffold
E. coli BL21(DE3)Valerophenone Synthase (VPS)Isovaleryl-CoAMalonyl-CoA6.44-Hydroxy-6-isobutyl-2-pyrone
E. coli BL21(DE3)Chalcone Synthase (CHS)Isovaleryl-CoAMalonyl-CoA66.54-Hydroxy-6-isobutyl-2-pyrone
S. cerevisiaeValerophenone Synthase (VPS)Isobutyryl-CoA*Malonyl-CoAN/A (In vitro)4-Hydroxy-6-isopropyl-2-pyrone

(Note: Using isobutyryl-CoA yields the isopropyl derivative, highlighting the promiscuity of the PKS active site.)

Experimental Workflow & Self-Validating Protocol

Workflow S1 1. Plasmid Co-transformation (E. coli BL21) S2 2. Seed Culture (LB Medium, 37°C) S1->S2 S3 3. Fermentation & Induction (M9Y + Glucose, IPTG, 22°C) S2->S3 S4 4. Acidification & Extraction (HCl + Ethyl Acetate) S3->S4 S5 5. HPLC-MS Quantification (Self-Validating Control) S4->S5

Step-by-step in vivo experimental workflow for polyketide production and validation.

Phase 1: Strain Engineering & Cultivation
  • Step 1.1: Co-transform E. coli BL21(DE3) with two plasmids: Plasmid A (harboring the HMG-CoA dehydration/decarboxylation cassette to produce isovaleryl-CoA) and Plasmid B (harboring the plant-derived CHS or VPS gene).

    • Mechanistic Causality: BL21(DE3) is specifically selected due to its deficiency in Lon and OmpT proteases. This genetic background prevents the proteolytic degradation of the heterologous, high-molecular-weight PKS enzymes, ensuring sustained catalytic activity over the 48-hour fermentation period 3.

  • Step 1.2: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C, 220 rpm.

Phase 2: In Vivo Fermentation (De Novo Synthesis)
  • Step 2.1: Transfer 1% (v/v) of the seed culture into 50 mL of M9Y medium (M9 minimal salts supplemented with 0.5% yeast extract) containing 2% (w/v) glucose.

    • Mechanistic Causality: M9Y is utilized instead of pure LB to provide a defined carbon source (glucose) that forces metabolic flux through glycolysis into the engineered mevalonate shunt. Simultaneously, the yeast extract supplies trace nutrients that mitigate the metabolic burden of maintaining dual plasmids.

  • Step 2.2: Grow the culture at 37°C until the OD600 reaches 0.6–0.8.

  • Step 2.3: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Immediately shift the incubation temperature to 22°C for 48 hours.

    • Mechanistic Causality: Lowering the temperature to 22°C slows translation rates. This is critical for the correct tertiary folding of complex plant-derived Type III PKSs, preventing their aggregation into inactive inclusion bodies.

Phase 3: Extraction and Self-Validating Quantification
  • Step 3.1 (System Validation Setup): Alongside the production strain, process a negative control culture (E. coli BL21 carrying empty vectors). Prior to extraction, spike the production sample with 10 mg/L of umbelliferone as an internal standard.

    • System Validation Rationale: This creates a self-validating system. The empty vector control ensures that the detected 2-pyrone peak is not an endogenous E. coli artifact. The internal standard allows for the calculation of extraction recovery rates, ensuring the quantitative reliability of the final titer.

  • Step 3.2: Acidify 10 mL of the fermentation broth to pH 3.0 using 1M HCl.

    • Mechanistic Causality: Acidification protonates the enol/hydroxyl groups on the pyrone ring, neutralizing the molecule and drastically increasing its partition coefficient into the organic extraction solvent.

  • Step 3.3: Extract twice with an equal volume (10 mL) of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 5,000 × g for 10 minutes to separate the phases.

  • Step 3.4: Collect the upper organic layer, evaporate to dryness under a gentle stream of nitrogen, and resuspend the residue in 1 mL of HPLC-grade methanol.

  • Step 3.5: Analyze via HPLC-DAD-ESI-MS. Use a C18 reverse-phase column with a gradient of water (0.1% formic acid) and acetonitrile. Monitor absorbance at 280 nm. The 6-(2-methylpropyl)-2H-pyran-2-one derivative will exhibit a characteristic [M+H]+ ion corresponding to its exact mass (e.g., m/z 169.08 for HIBP).

References

  • Zhou, W., Zhuang, Y., Bai, Y., Bi, H., Liu, T., & Ma, Y. (2016). "Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose." Microbial Cell Factories, 15, 149.[Link]

  • Dong, J., et al. (2018). "Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli." ACS Synthetic Biology, 7(7), 1761-1767.[Link]

  • Nuñez-Gómez, V., et al. (2021). "Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications." MDPI Molecules, 26(17), 5221.[Link]

Sources

Application

Application Note: Formulation Strategies for Dissolving 6-(2-methylpropyl)-2H-pyran-2-one in Organic Solvents

Introduction 6-(2-methylpropyl)-2H-pyran-2-one is a substituted α,β-unsaturated lactone. The dissolution of such compounds in organic solvents is a critical step in various research and development applications, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(2-methylpropyl)-2H-pyran-2-one is a substituted α,β-unsaturated lactone. The dissolution of such compounds in organic solvents is a critical step in various research and development applications, including chemical synthesis, purification, and the preparation of formulations for biological screening. The structural characteristics of 6-(2-methylpropyl)-2H-pyran-2-one, featuring a polar lactone ring and a nonpolar isobutyl group, suggest a nuanced solubility profile that requires a systematic approach for effective dissolution.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques for dissolving 6-(2-methylpropyl)-2H-pyran-2-one in organic solvents. We will delve into the theoretical principles of solubility, present a systematic workflow for solvent selection, and provide detailed experimental protocols for solubility determination and the development of co-solvent systems.

Part 1: Physicochemical Characterization of 6-(2-methylpropyl)-2H-pyran-2-one (Predicted)

Chemical Structure:

The molecule consists of a polar 2H-pyran-2-one core and a nonpolar 2-methylpropyl (isobutyl) side chain. The lactone group (an cyclic ester) contains polar carbonyl and ether functionalities that can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The isobutyl group is nonpolar and will contribute to the compound's solubility in less polar solvents. This amphiphilic nature suggests that the compound is likely to be poorly soluble in highly polar solvents like water and also in very nonpolar solvents like hexanes. Its optimal solubility is expected in solvents of intermediate polarity.

Predicted Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H12O2Based on chemical structure.
Molecular Weight 152.19 g/mol Calculated from the molecular formula.
Polarity Moderately polarThe presence of the polar lactone ring is balanced by the nonpolar isobutyl side chain.
Hydrogen Bonding Hydrogen bond acceptorThe carbonyl oxygen and the ether oxygen of the lactone can accept hydrogen bonds from protic solvents. The molecule lacks hydrogen bond donor capabilities.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (Estimated)This estimated range suggests a preference for organic phases over aqueous phases, but with some degree of water solubility.

Part 2: A Systematic Approach to Solvent Selection

The principle of "like dissolves like" is a fundamental concept in solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. A systematic approach to solvent selection involves screening a range of solvents with varying properties.

Solvent Selection Workflow

The following diagram illustrates a systematic workflow for selecting an appropriate solvent or solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Co-solvent System Development A Define Solubility Target (e.g., >10 mg/mL) B Select a Diverse Set of Solvents (Polar Aprotic, Polar Protic, Nonpolar) A->B C Protocol 1: Rapid Qualitative Solvent Screening B->C D Identify Promising Solvents C->D E Protocol 2: Quantitative Solubility Determination (e.g., HPLC) D->E F Rank Solvents by Measured Solubility E->F G Is Single Solvent Sufficient? F->G H Protocol 3: Develop Co-solvent System (Binary/Ternary Blends) G->H No J Final Formulation G->J Yes I Optimize Co-solvent Ratios H->I I->J

Method

Application Notes and Protocols: Standardized Biological Assays for 2H-Pyran-2-one Derivatives

Introduction The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of 2H-pyran-2-one have demonstrated significant potential as antitumor, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of the biological activities of novel 2H-pyran-2-one derivatives, using the representative compound 2H-Pyran-2-one, 6-(2-methylpropyl)- as a case study.

These protocols are designed for researchers, scientists, and drug development professionals to conduct standardized, reproducible, and mechanistically informative biological assays. The focus is on providing not just the procedural steps, but also the scientific rationale behind the experimental design, ensuring a deep understanding of the data generated.

PART 1: Foundational Assays - Cytotoxicity and Cell Viability

A critical initial step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential. This foundational data informs the safe dose range for subsequent, more specific bioassays and provides preliminary insights into potential anticancer activity. We will focus on tetrazolium reduction assays, which are widely used due to their simplicity and reliability.[5]

Principle of Tetrazolium Reduction Assays

These colorimetric assays quantify cell viability by measuring the metabolic activity of living cells.[5] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5][6] The intensity of the color produced is directly proportional to the number of viable cells.[5]

Comparative Overview of MTT and XTT Assays

Two of the most common tetrazolium-based assays are the MTT and XTT assays. The key distinction lies in the solubility of the formazan product.

FeatureMTT AssayXTT Assay
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
Formazan Product Purple, water-insoluble crystalsOrange, water-soluble dye
Solubilization Step Required (e.g., with DMSO or isopropanol)[5]Not required[6]
Workflow Longer protocol, more hands-on timeStreamlined, faster protocol[6]
Reproducibility Susceptible to variability from incomplete solubilizationGenerally more consistent and reproducible[6]
High-Throughput Less suitableHighly compatible with automation and HTS[6]

For initial screening of 2H-Pyran-2-one, 6-(2-methylpropyl)-, the XTT assay is recommended due to its streamlined workflow and higher reproducibility.[6]

Detailed Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 2H-Pyran-2-one, 6-(2-methylpropyl)- (stock solution in DMSO)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm and 660 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2H-Pyran-2-one, 6-(2-methylpropyl)- in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Labeling and Incubation:

    • Prior to the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and metabolic rate.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Measure the reference absorbance at 660 nm to correct for non-specific background readings.

  • Data Analysis:

    • Subtract the reference absorbance from the 450 nm absorbance for each well.

    • Subtract the absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Incubate Cells (24h) A->C B Prepare Serial Dilutions of 2H-Pyran-2-one, 6-(2-methylpropyl)- D Treat Cells with Compound B->D C->D E Incubate for Exposure Time (24, 48, or 72h) D->E F Add XTT Reagent E->F G Incubate (2-4h) F->G H Measure Absorbance (450 nm & 660 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkB IκB IKK->IkB 3. Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB Proteasome Proteasome IkB_P->Proteasome 4. Degradation NFkB_active Active NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc 6. Translocation DNA DNA NFkB_nuc->DNA 7. Binding Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 8. Activation IkB_NFkB NF-κB/IκB Complex IkB_NFkB->NFkB_active 5. Release

Caption: Canonical NF-κB Signaling Pathway.

Protocol: NF-κB Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T)

  • NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization) [7]* Transfection reagent

  • 2H-Pyran-2-one, 6-(2-methylpropyl)-

  • TNF-α (or other suitable NF-κB activator) [8]* Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter vector and the control Renilla luciferase vector using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate for 24 hours to allow for vector expression.

  • Compound Pre-treatment:

    • Pre-treat the transfected cells with various concentrations of 2H-Pyran-2-one, 6-(2-methylpropyl)- for 1-2 hours.

    • Include a vehicle control.

  • NF-κB Activation:

    • Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Include an unstimulated control group (treated with vehicle only).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

    • Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer, following the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold induction of NF-κB activity in the TNF-α stimulated group relative to the unstimulated control.

    • Determine the percentage inhibition of NF-κB activation by 2H-Pyran-2-one, 6-(2-methylpropyl)- at each concentration.

Conclusion

This guide provides a structured and scientifically grounded approach to the initial biological evaluation of 2H-Pyran-2-one, 6-(2-methylpropyl)- and other novel 2H-pyran-2-one derivatives. By systematically assessing cytotoxicity, screening for anti-inflammatory activity, and investigating effects on key signaling pathways like NF-κB, researchers can efficiently characterize the therapeutic potential of these compounds. The detailed protocols and the rationale provided herein are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • BenchChem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Biotech Spain. (2025, December 29). XTT Assays vs MTT.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025, May 30). MDPI.
  • Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023, September 28). Chemical Engineering Transactions.
  • ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy. (2026, January 20). ResearchGate.
  • BenchChem. (n.d.). A Comparative Analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one and Other Pyranone Derivatives in Drug Discovery.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (n.d.). Revues Scientifiques Marocaines.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs.
  • MedChemExpress. (n.d.). 6-Methyl-5,6-dihydro-2H-pyran-2-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2H-Pyran-2-one, 6-(2-methylpropyl)-

Welcome to the technical support center for the synthesis of 2H-Pyran-2-one, 6-(2-methylpropyl)-, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2H-Pyran-2-one, 6-(2-methylpropyl)-, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-substituted-2H-pyran-2-ones?

A1: Several robust methods exist for the synthesis of 6-substituted-2H-pyran-2-ones. These often involve the cyclization of a linear precursor. Notable methods include:

  • Palladium-catalyzed alkynylzinc-haloacrylic acid coupling followed by lactonization: This two-step process can produce high yields of 6-alkyl-2H-pyran-2-ones.[1]

  • Phosphine-catalyzed annulation: A one-step reaction between an aldehyde and ethyl allenoate can form 6-substituted 2-pyrones.[1]

  • Condensation reactions: Methods like the Pechmann condensation, while traditionally used for coumarins, can be adapted for pyrone synthesis from specific phenols and β-ketoesters.[2][3]

  • From homoallylic alcohols: A multi-step process involving oxidation and reaction with a lithium enolate can produce α,β-unsaturated lactones.[4]

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Some cyclization reactions require prolonged heating to overcome the activation energy.

  • Catalyst deactivation: The chosen catalyst may be sensitive to impurities in the starting materials or solvents.

  • Reversibility of an intermediate step: An equilibrium may exist that disfavors product formation under the current conditions.

  • Purity of starting materials: Impurities in reactants can inhibit the reaction.

Q3: I am observing significant side product formation. How can I improve the selectivity?

A3: Side product formation often competes with the desired reaction pathway. To enhance selectivity:

  • Optimize reaction temperature: Lowering the temperature may favor the desired kinetic product over thermodynamic side products.

  • Choice of catalyst: A more selective catalyst can steer the reaction towards the intended product. For instance, in the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, a ZnBr₂ catalyst favors the 6-membered pyranone, while an Ag₂CO₃ catalyst selectively yields the 5-membered furanone.[1]

  • Control of stoichiometry: Precise control over the molar ratios of reactants is crucial, especially in multi-component reactions.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2H-Pyran-2-one, 6-(2-methylpropyl)-.

Issue 1: Low or No Product Yield

A consistently low yield is a common frustration in organic synthesis. The following workflow can help diagnose and resolve the issue.

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Purity of Starting Materials: Impurities can poison catalysts or introduce competing side reactions.[5] Ensure all reactants and solvents are of high purity, and distill or purify them if necessary. For example, commercial vinylacetic acid may contain crotonic acid, which should be removed by distillation before use in pyranone synthesis.[6]

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. For instance, in some multi-component reactions to form pyran derivatives, heating to 60-80°C under solvent-free conditions has been shown to significantly increase yields.[5] However, excessive heat can lead to decomposition.

    • Solvent: The choice of solvent can influence reaction rates and equilibria. While various solvents can be used, exploring solvent-free conditions may improve yields.[5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Prolonged reaction times might lead to product degradation.

  • Catalyst Selection and Loading: The catalyst is a key determinant of reaction efficiency.[5] For reactions like the Pechmann condensation, a range of acid catalysts can be used.[2][3] Optimizing the catalyst loading is also crucial; for example, in a synthesis of coumarins, increasing the catalyst from 5 mol% to 10 mol% significantly boosted the yield, but a further increase to 15 mol% offered no benefit.[7]

Issue 2: Complex Product Mixture and Difficult Purification

A complex crude product mixture complicates purification and reduces the isolated yield.

Potential Causes and Solutions:

  • Side Reactions: The 2H-pyran-2-one ring is susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions, which can lead to ring-opening and rearrangement products.[8]

    • Solution: Carefully control the reaction conditions (temperature, pH, and reaction time) to minimize these undesired pathways.

  • Isomer Formation: Depending on the synthetic route, regioisomers or stereoisomers may form. For example, the cyclization of certain precursors can yield both 5-membered furanones and 6-membered pyranones.[1]

    • Solution: Employ a regioselective catalyst. As mentioned, ZnBr₂ can favor pyranone formation in specific reactions.[1]

  • Purification Strategy:

    • Silica Gel Chromatography: This is a standard method for purifying pyran derivatives.[9] A common eluent system is a mixture of hexane and ethyl acetate. Adding a small amount of acetic or formic acid to the eluent can sometimes improve recovery, especially for compounds with acidic protons.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be a highly effective purification method.[5][10]

Data Summary: Comparison of Catalysts in Pyranone-Related Syntheses

The choice of catalyst can dramatically impact the outcome of a reaction. The following table, based on data for the related Pechmann condensation, illustrates the effect of catalyst loading on yield.

CatalystCatalyst Loading (mol%)Yield (%)Reference
Zn₀.₉₂₅Ti₀.₀₇₅O567[7]
Zn₀.₉₂₅Ti₀.₀₇₅O 10 88 [7]
Zn₀.₉₂₅Ti₀.₀₇₅O1588[7]
FeCl₃·6H₂O582[2]
FeCl₃·6H₂O 10 92 [2]
FeCl₃·6H₂O1592[2]

Optimal conditions are highlighted in bold.

III. Experimental Protocols

Protocol 1: General Procedure for N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation

This method provides a metal-free route to functionalized 2H-pyran-2-ones.[11]

  • Reactant Preparation: In a sealed tube, combine the enolizable ketone (e.g., isovaleryl acetone, 0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (2.0 mL).

  • Catalyst Addition: Add an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Reaction: Stir the mixture at 40°C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired 2H-Pyran-2-one, 6-(2-methylpropyl)-.[11]

Caption: Workflow for NHC-Catalyzed Annulation.

Protocol 2: Purification by Silica Gel Chromatography

This protocol provides a general guideline for the purification of the crude product.

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude material in a minimum amount of methylene chloride and apply it to the column.[9]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate in hexane) to elute the product.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2H-Pyran-2-one, 6-(2-methylpropyl)-.[5][10]

IV. References

  • Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of the α,β-Unsaturated δ-Lactones (+)-Anhydrocalopin and (+)-Dehydrocalopin. European Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. Molecules. Available at: [Link]

  • Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2-Pyrone synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. Available at: [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]

  • Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. Der Pharma Chemica. Available at: [Link]

  • A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters. Available at: [Link]

  • 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]

  • Optimization of the Pechmann reaction conditions. ResearchGate. Available at: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at: [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. Available at: [Link]

  • Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: Illustrating Markownikov Addition, Protecting Groups, and Advance 1H-NMR Phenomena. Journal of Chemical Education. Available at: [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks (PDF). ResearchGate. Available at: [Link]

  • Method for the synthesis of 6n-pentyl-2h-pyran-2-one. Google Patents. Available at:

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Molecules. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES. Available at: [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 6-isobutyl-2H-pyran-2-one During Long-Term Storage

Introduction: 6-isobutyl-2H-pyran-2-one is a valuable heterocyclic compound utilized in various research and development applications, from synthetic chemistry to drug discovery. As an α,β-unsaturated lactone, its chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 6-isobutyl-2H-pyran-2-one is a valuable heterocyclic compound utilized in various research and development applications, from synthetic chemistry to drug discovery. As an α,β-unsaturated lactone, its chemical structure imparts desirable reactivity but also presents inherent stability challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the degradation of this compound during long-term storage. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the quality of your starting materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-isobutyl-2H-pyran-2-one?

For maximum stability, the compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It is imperative to store it in a cool, dark, and dry place. A temperature of 2-8°C is recommended for long-term storage.[1] Exposure to light, moisture, and oxygen should be minimized at all times.[2][3]

Q2: My compound has turned yellow/brown. What does this indicate and is it still usable?

A change in color, typically to yellow or brown, is a common visual indicator of degradation.[2] This often suggests the occurrence of oxidation or polymerization reactions, which can be initiated by exposure to air (oxygen) and/or light. The α,β-unsaturated system in the pyranone ring is susceptible to such reactions.[4][5]

Whether the compound is usable depends on the extent of degradation and the tolerance of your specific application. It is strongly recommended to re-analyze the purity of the material using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[6]

Q3: Is it advisable to store 6-isobutyl-2H-pyran-2-one in a solution?

Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If solution storage is necessary for short-term experimental workflow, use a dry, aprotic solvent. Ensure the solution is protected from light and moisture and stored at a low temperature.

Q4: How can I quickly assess the purity of my stored compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of lactones and identifying potential degradation products.[6][7][8][9] A simple isocratic or gradient reverse-phase method can typically separate the parent compound from its more polar degradants, such as the hydrolyzed hydroxy acid form.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical framework for diagnosis and resolution.

Issue 1: Visual Changes in the Solid Compound (Discoloration, Clumping)
  • Observation: The normally off-white or pale solid has developed a yellow or brown tint, or the powder is no longer free-flowing and has started to clump.

  • Primary Suspects:

    • Oxidation: The double bonds within the pyranone ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light (photo-oxidation).[4][10] This can lead to the formation of colored impurities.

    • Moisture Absorption & Hydrolysis: Clumping is a strong indicator of moisture absorption. The lactone (cyclic ester) functional group can undergo hydrolysis when exposed to water, leading to ring-opening and the formation of the corresponding 5-hydroxy-7-methyl-2-octenoic acid.[11][12][13]

  • Diagnostic Steps:

    • Purity Analysis: Perform an HPLC analysis to quantify the purity and detect the presence of new peaks corresponding to degradation products.[7]

    • Solubility Test: A partially degraded sample may exhibit altered solubility characteristics.

  • Preventative Measures & Solutions:

    • Inert Atmosphere: Always handle and store the compound under an inert gas like argon or nitrogen to displace oxygen.[3]

    • Proper Sealing: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined). After each use, re-purge the vial with inert gas before sealing.

    • Desiccation: Store vials within a desiccator containing a suitable drying agent (e.g., silica gel) to protect against ambient moisture.[14]

Issue 2: Purity Decrease or New Peaks Observed in Chromatography (HPLC/GC)
  • Observation: HPLC or GC analysis shows a decrease in the area of the main peak corresponding to 6-isobutyl-2H-pyran-2-one and/or the appearance of new, often more polar, peaks.

  • Primary Suspects:

    • Hydrolysis: The most common degradation pathway for lactones is hydrolysis, which opens the ring to form a hydroxy acid.[12][15] In reverse-phase HPLC, this product will typically have a shorter retention time (elute earlier) than the parent lactone.

    • Oxidation: Oxidized byproducts may appear as various new peaks in the chromatogram.

  • Diagnostic Steps:

    • Forced Degradation Study: To confirm the identity of degradant peaks, a forced degradation study can be invaluable.[16][17][18] This involves intentionally exposing small amounts of a pure sample to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate the likely degradation products.[19][20] Comparing the chromatograms from the forced degradation with your stored sample can help identify the degradation pathway.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weights of the new peaks, aiding in the structural elucidation of the degradation products.

  • Preventative Measures & Solutions:

    • Strict Environmental Control: Adherence to the ideal storage conditions (cold, dark, dry, inert atmosphere) is the most effective preventative measure.[14][21][22]

    • Aliquotting: For frequently used batches, consider dividing the solid into smaller, single-use aliquots. This minimizes the exposure of the bulk material to the atmosphere each time the compound is needed.

Troubleshooting Decision Workflow

Below is a workflow to guide your troubleshooting process.

G start Degradation Suspected in 6-isobutyl-2H-pyran-2-one obs What is the primary observation? start->obs visual Visual Change (e.g., color, clumping) obs->visual Visual purity Purity Decrease (HPLC/GC data) obs->purity Analytical cause_visual Potential Causes: - Oxidation (Air/Light) - Moisture Absorption visual->cause_visual cause_purity Potential Causes: - Hydrolysis (Moisture) - Oxidation purity->cause_purity action_visual Action Plan: 1. Confirm with HPLC. 2. Review storage procedure. 3. Implement inert atmosphere   and desiccation. cause_visual->action_visual action_purity Action Plan: 1. Perform Forced Degradation   Study to ID peaks. 2. Use LC-MS for confirmation. 3. Aliquot new batches to   prevent future degradation. cause_purity->action_purity

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage
  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Inerting: Place the vial containing the solid compound in a glove box or use a Schlenk line. Evacuate and backfill with a dry, inert gas (e.g., Argon) three times.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, labeled container within a desiccator.

  • Storage Location: Store the desiccator in a refrigerator or cold room maintained at 2-8°C, away from any light sources.[1]

  • Labeling: Clearly label the vial with the compound name, date of receipt, date of opening, and a scheduled re-analysis date.[2][3]

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose method; optimization may be required.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the hydrolyzed form is protonated).

  • Gradient: Start with a higher aqueous percentage (e.g., 70% water) and ramp up to a higher organic percentage (e.g., 95% Acetonitrile) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the pyranone chromophore (e.g., 230 nm or 280 nm).

  • Sample Prep: Dissolve a small, accurately weighed amount of the compound in the mobile phase or acetonitrile.

  • Analysis: The parent lactone will be a relatively nonpolar peak. The ring-opened hydroxy acid will be significantly more polar and will elute earlier. Purity is calculated based on the relative peak areas.[7][9]

Table 1: Analytical Parameters for Stability Monitoring
Technique High-Performance Liquid Chromatography (HPLC)
Column Type Reverse-Phase C18
Primary Analyte 6-isobutyl-2H-pyran-2-one (lactone form)
Key Degradant 5-hydroxy-7-methyl-2-octenoic acid (hydrolyzed form)
Expected Elution Lactone (later) > Hydrolyzed Acid (earlier)
Detection UV Spectroscopy

Section 4: Understanding the Chemistry of Degradation

The two primary non-enzymatic degradation pathways for 6-isobutyl-2H-pyran-2-one are hydrolysis and oxidation.

Hydrolysis Pathway

The ester bond within the lactone ring is susceptible to nucleophilic attack by water. This reaction, which can be catalyzed by trace amounts of acid or base, results in the cleavage of the C-O bond and ring-opening to form the corresponding linear hydroxy-carboxylic acid.[12][13][15] This conversion eliminates the α,β-unsaturated system, which can lead to a loss of biological activity.

Oxidative Pathway

The electron-rich double bonds in the pyranone ring are vulnerable to attack by atmospheric oxygen. This process can be complex, potentially leading to the formation of epoxides, peroxides, or other oxidative cleavage products.[4][10] These reactions are often catalyzed by light and can result in the formation of colored impurities or polymeric material.

G cluster_main Potential Degradation Pathways start 6-isobutyl-2H-pyran-2-one (α,β-Unsaturated Lactone) hydrolysis Ring-Opened Product (Hydroxy-Carboxylic Acid) start->hydrolysis + H₂O (Moisture) oxidation Oxidized Products (Epoxides, Peroxides, etc.) start->oxidation + O₂ / Light (Air Exposure)

Caption: Key chemical degradation pathways.

References

  • Jadhav, S. B., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Alcante, D. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Emery Pharma. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. Available at: [Link]

  • Jiménez-González, L., et al. (2020). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ‑Lactones in Whole Cells of Rhodococcus erythropolis. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Lactone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Available at: [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]

  • The Journal of Organic Chemistry. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Available at: [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available at: [Link]

  • Royal Society of Chemistry. (2013). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Available at: [Link]

  • University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. Available at: [Link]

  • PubMed. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Available at: [Link]

  • Agilent. (n.d.). Lactones Analysis of lactones for their optical purity. Available at: [Link]

  • Royal Society of Chemistry. (2004). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. Available at: [Link]

  • Revues Scientifiques Marocaines. (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Available at: [Link]

  • MDPI. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Available at: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Available at: [Link]

  • PubMed. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Available at: [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-isobutyl-2H-pyran-2-one. Available at: [Link]

  • University of Colorado Anschutz Medical Campus. (2021). Chemical Storage. Available at: [Link]

  • Stony Brook University. (n.d.). Chemical Storage Guide. Available at: [Link]

  • Copernicus Publications. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Available at: [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 6-hexyltetrahydro-. Available at: [Link]

  • ARKAT USA, Inc. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 6-(2-Methylpropyl)-2H-pyran-2-one

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 6-(2-methylpropyl)-2H-pyran-2-one (an isobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 6-(2-methylpropyl)-2H-pyran-2-one (an isobutyl-substituted α -pyrone).

By synthesizing chemical causality with field-proven chromatographic principles, this guide moves beyond basic protocols to provide a comprehensive, self-validating framework for method development.

Analyte Overview & Chromatographic Behavior

6-(2-methylpropyl)-2H-pyran-2-one belongs to the α -pyrone class of secondary metabolites, sharing a conjugated diene lactone core with well-characterized bioactive analogs such as [1].

Successful purification relies on understanding two critical structural features:

  • The Isobutyl Tail: Confers moderate hydrophobicity (LogP ~2.8), making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on C18 stationary phases the gold standard for separation[2].

  • The 2H-pyran-2-one Core: The conjugated lactone ring provides a strong UV chromophore (optimal detection at 270–280 nm)[3], but its carbonyl oxygen acts as a strong hydrogen-bond acceptor, making it highly sensitive to secondary interactions with silica matrices.

Validated Experimental Protocol: Preparative RP-HPLC

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Do not proceed to crude extract injection until the System Suitability Checkpoint is passed.

Step-by-Step Methodology

Step 1: Sample & Mobile Phase Preparation

  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

  • Causality: The acidic modifier is mandatory to suppress silanol ionization and stabilize the lactone ring[2].

  • Sample: Dissolve the crude extract in 10% ACN/90% Water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Column Selection

  • Equip the system with a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

Step 3: Chromatographic Gradient & Detection

  • 0–5 min: Isocratic hold at 10% B (Elutes highly polar matrix components).

  • 5–25 min: Linear gradient from 10% B to 60% B (Resolves the isobutyl-pyrone).

  • 25–30 min: 100% B (Column wash).

  • Detection: Set the Diode Array Detector (DAD) to 270 nm to specifically target the conjugated α -pyrone ring[3].

Step 4: System Suitability Testing (Self-Validation Checkpoint)

  • Action: Inject a 1 µg/mL reference standard of a related α -pyrone (e.g., 6-pentyl-2H-pyran-2-one).

  • Validation Criteria: The system is validated only if the Peak Asymmetry Factor ( As​ ) is between 0.95 and 1.10, and the retention time Relative Standard Deviation (RSD) is < 1% over three injections.

  • Failure Protocol: If As​ > 1.10, the mobile phase buffering has failed. Discard Solvents A and B, and remake with fresh Formic Acid before injecting valuable crude samples.

Troubleshooting & FAQs

Q: Why is my 6-(2-methylpropyl)-2H-pyran-2-one peak exhibiting severe tailing (Asymmetry Factor > 1.8)? A: Causality: Peak tailing in α -pyrones is primarily driven by secondary interactions. While the C18 stationary phase separates based on the isobutyl group's hydrophobicity, the carbonyl oxygen of the 2H-pyran-2-one ring acts as a strong hydrogen-bond acceptor. If your silica-based C18 column has unendcapped, acidic residual silanols, the pyrone will interact with them, causing tailing. Solution: Implement a silanol-suppression strategy. Add 0.1% Formic Acid to both mobile phases[2]. This lowers the pH to ~2.7, protonating the residual silanols (pKa ~ 4.5) and neutralizing their charge, ensuring a purely hydrophobic interaction and a symmetric peak.

Q: I am observing co-elution between 6-(2-methylpropyl)-2H-pyran-2-one and other structurally similar aliphatic impurities. How can I improve resolution? A: Causality: A standard C18 column relies solely on dispersive van der Waals forces, which may not provide enough selectivity for molecules with identical hydrophobicities. Solution: Switch to a Phenyl-Hexyl stationary phase[4]. The phenyl ring in the stationary phase engages in orthogonal π−π interactions with the conjugated diene system of the α -pyrone core. This will separate the target molecule from non-conjugated co-eluting impurities, even if their LogP values are identical.

Q: My recovery of the purified pyrone is unexpectedly low (< 50%), and I see a massive polar peak in the void volume. What happened? A: Causality: The 2H-pyran-2-one structure is an unsaturated cyclic ester (lactone). Lactones are highly susceptible to base-catalyzed hydrolysis. If your mobile phase pH exceeds 7.5 (e.g., using ammonium hydroxide or basic buffers), hydroxide ions will nucleophilically attack the carbonyl carbon, opening the ring to form a highly polar, water-soluble carboxylate derivative that elutes in the void volume. Solution: Strictly maintain acidic to neutral chromatographic conditions (pH 2.0 – 6.0). Never use basic additives when purifying α -pyrones.

Quantitative Method Optimization Data

The following table summarizes the causal relationship between mobile phase chemistry and the chromatographic integrity of 6-(2-methylpropyl)-2H-pyran-2-one.

Table 1: Impact of Mobile Phase Additives on α -Pyrone Chromatography

Mobile Phase AdditivepHRetention Time (min)Peak Asymmetry ( As​ )Recovery (%)Mechanistic Outcome
None (Water/ACN) ~6.514.21.85 (Tailing)92%Unsuppressed silanol interactions
0.1% Formic Acid ~2.714.51.05 (Ideal)98%Silanol protonation; stable lactone
10 mM NH₄OAc ~6.814.01.35 (Slight tail)88%Partial ionic shielding
0.1% Triethylamine ~10.5N/A (Void Vol.)N/A< 5%Base-catalyzed lactone hydrolysis

Methodological Visualizations

Workflow A Crude Extract Preparation (Solvent Exchange to Mobile Phase) B Filtration (0.22 µm PTFE) A->B C RP-HPLC Injection (C18 Column, 250 x 4.6 mm) B->C D UV Detection (Diode Array, 270-280 nm) C->D E Peak Purity > 95%? D->E F Optimize Gradient & Add 0.1% Formic Acid E->F No (Co-elution/Tailing) G Fraction Collection & Lyophilization E->G Yes (Symmetric Peak) F->C Re-inject

Fig 1. Iterative RP-HPLC workflow for alpha-pyrone purification.

Degradation Pyrone 6-(2-methylpropyl)-2H-pyran-2-one (Intact Lactone Ring) Base High pH (>7.5) Nucleophilic Attack Pyrone->Base Acid Low pH (2.0-6.0) Protonated Silanols Pyrone->Acid OpenRing Ring-Opened Carboxylate (Loss of Retention, Low Recovery) Base->OpenRing Stable Stable Elution (High Recovery, High Resolution) Acid->Stable

Fig 2. pH-dependent stability of the alpha-pyrone lactone ring.

References

  • SIELC Technologies. 6-Pentyl-2H-pyran-2-one HPLC Separation Methods. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Genome mining and OSMAC strategies unveil diverse secondary metabolites from the endophytic fungus Diaporthe kyushuensis ZMU-48-1 with antifungal activity. Retrieved from:[Link] (Note: URL derived from source index 2.3)

  • National Center for Biotechnology Information (PMC). Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent. Retrieved from:[Link]

  • MDPI. Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation to Inhibit Fusarium oxysporum HF-26 Growth and Development. Retrieved from:[Link] (Note: URL derived from source index 2.8)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-Propyl-2H-pyran-2-one vs. 2H-Pyran-2-one, 6-(2-methylpropyl)-

Executive Summary Substituted 2H-pyran-2-ones (α-pyrones) are a highly versatile class of microbial volatile organic compounds (VOCs), predominantly isolated from Trichoderma and Fusarium species[1][2]. As secondary meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 2H-pyran-2-ones (α-pyrones) are a highly versatile class of microbial volatile organic compounds (VOCs), predominantly isolated from Trichoderma and Fusarium species[1][2]. As secondary metabolites, these compounds play critical roles in microbial defense and interspecies communication. This guide provides an in-depth comparative analysis of two structurally related analogs: 6-propyl-2H-pyran-2-one (a linear-chain derivative) and 2H-pyran-2-one, 6-(2-methylpropyl)- (commonly known as 6-isobutyl-2H-pyran-2-one, a branched-chain derivative). While differing by only a single methyl group in their aliphatic side chains, this structural divergence fundamentally alters their physicochemical properties, dictating their primary utility as either membrane-disrupting antifungals or targeted quorum-sensing modulators[3][4].

Structural Causality & Physicochemical Profiling

The biological efficacy of 6-alkyl-2H-pyran-2-ones is governed by the interplay between the electrophilic lactone ring and the lipophilic alkyl side chain[5].

  • 6-Propyl-2H-pyran-2-one (Linear Chain): The unbranched propyl chain minimizes steric hindrance, allowing the molecule to efficiently intercalate into the fungal cell membrane's lipid bilayer. This linear insertion disrupts membrane fluidity and compromises the integrity of the ergosterol matrix, leading to cell leakage and potent fungicidal activity against phytopathogens like Botrytis cinerea and Rhizoctonia solani[3][5]. Furthermore, its dihydro-derivatives have been identified as active antifungal constituents in natural plant sources[6].

  • 2H-Pyran-2-one, 6-(2-methylpropyl)- (Branched Chain): The addition of a terminal methyl branch creates an isobutyl group, which increases the molecule's steric bulk. While this branching slightly impedes deep insertion into rigid fungal membranes (reducing its broad-spectrum antifungal potency), it creates a highly specific steric profile. This specific geometry allows the molecule to act as an interspecies signaling compound, competitively binding to the hydrophobic pockets of LuxR-type receptors in bacteria and modulating quorum sensing (QS) behaviors[4].

Comparative Efficacy Data

To facilitate objective comparison for drug development and agrochemical formulation, the physicochemical and biological profiles of both compounds are summarized below.

Feature6-Propyl-2H-pyran-2-one2H-Pyran-2-one, 6-(2-methylpropyl)-
Common Name 6-Propyl-α-pyrone6-Isobutyl-α-pyrone
Alkyl Side Chain Linear (-CH₂-CH₂-CH₃)Branched (-CH₂-CH(CH₃)₂)
Primary Bioactivity Antifungal / PhytotoxicQuorum Sensing Modulator
Mechanism of Action Lipid bilayer intercalationLuxR receptor antagonism
Target Organisms Botrytis, Rhizoctonia, PenicilliumGram-negative bacteria
Relative Lipophilicity High (Optimal for membrane insertion)Moderate (Sterically hindered)

Mechanistic Signaling Pathway

G Compound 6-Alkyl-2H-pyran-2-ones (Microbial VOCs) Propyl 6-Propyl-2H-pyran-2-one (Linear Alkyl Chain) Compound->Propyl Isobutyl 6-(2-Methylpropyl)-2H-pyran-2-one (Branched Alkyl Chain) Compound->Isobutyl Target1 Fungal Cell Membrane (Lipid Bilayer Intercalation) Propyl->Target1 Low Steric Hindrance Target2 Bacterial Quorum Sensing (LuxR Receptor Binding) Isobutyl->Target2 High Steric Specificity Result1 Membrane Disruption & Fungicidal Activity Target1->Result1 Ergosterol Destabilization Result2 Biofilm Modulation & Phenotypic Alteration Target2->Result2 Signal Antagonism

Mechanistic divergence of 6-alkyl-2H-pyran-2-ones based on side-chain geometry.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that isolate the specific mechanistic variables of each pyrone.

Protocol A: In Vitro Antifungal Bioassay (Poisoned Food Technique)

Objective: To quantify the membrane-disrupting antifungal efficacy of the linear 6-propyl analog.

  • Preparation of Pyrone-Amended Media: Dissolve 6-propyl-2H-pyran-2-one in 0.1% Tween-80 to ensure uniform dispersion of the lipophilic pyrone in the hydrophilic Potato Dextrose Agar (PDA). Prepare serial concentrations (e.g., 10, 50, 100 µg/mL).

  • Inoculation and Internal Controls: Place a 5 mm mycelial plug of the test fungus (e.g., R. solani) in the center of the plate. Validation Step: Simultaneously run a positive control plate with Nystatin (to validate fungal susceptibility) and a negative control plate with 0.1% Tween-80 (to definitively rule out solvent-induced growth inhibition).

  • Radial Growth Measurement: Incubate at 25°C for 7 days. Measure orthogonal diameters of the fungal colony to account for asymmetric growth. Calculate the ED₅₀ (Effective Dose for 50% inhibition) using probit analysis.

Protocol B: Quorum Sensing Modulation Bioassay

Objective: To evaluate the LuxR-receptor binding efficacy of the branched 6-isobutyl analog.

  • Reporter Strain Preparation: Utilize a biosensor strain (e.g., a recombinant E. coli or P. luminescens strain) carrying a LuxR-dependent promoter fused to a luxCDABE luminescent operon. This directly links receptor binding to measurable light emission.

  • Compound Exposure and Normalization: In a 96-well microtiter plate, expose cultures to serial dilutions of 2H-pyran-2-one, 6-(2-methylpropyl)-. Validation Step: Simultaneously measure luminescence (Relative Light Units, RLU) and optical density (OD₆₀₀). Normalize the data by calculating the RLU/OD₆₀₀ ratio. This mathematical isolation is critical; it proves that a drop in luminescence is due to true quorum sensing inhibition (receptor antagonism) rather than a false positive caused by generic bactericidal toxicity.

  • Dose-Response Modeling: Plot the normalized RLU/OD₆₀₀ data against pyrone concentration using non-linear regression to determine the IC₅₀ of LuxR antagonism.

Sources

Comparative

Comprehensive Validation of GC-MS Analytical Methods for 6-Isobutyl-2H-pyran-2-one Detection in Complex Matrices

The detection and quantification of volatile and semi-volatile signaling molecules in complex biological matrices is a persistent challenge in analytical chemistry. 6-isobutyl-2H-pyran-2-one (and its hydroxylated derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

The detection and quantification of volatile and semi-volatile signaling molecules in complex biological matrices is a persistent challenge in analytical chemistry. 6-isobutyl-2H-pyran-2-one (and its hydroxylated derivative, 4-hydroxy-6-isobutyl-2H-pyran-2-one) is a critical polyketide and pyrone derivative. It functions as a potent quorum-sensing signaling molecule in entomopathogenic bacteria like Photorhabdus luminescens and serves as a high-value target in engineered Escherichia coli synthetic biology workflows .

When extracting this compound from raw fermentation broths, analysts face severe matrix interference from co-eluting fatty acids, lipids, and cellular debris. This guide objectively compares the performance of Standard Single Quadrupole GC-MS (GC-SQ) against High-Resolution Gas Chromatography Quadrupole Time-of-Flight (GC-QTOF) , providing actionable, self-validating protocols for robust quantification.

Biosynthetic Context and Analytical Challenges

To design an effective analytical method, we must first understand the origin and chemical nature of the analyte. 6-isobutyl-2H-pyran-2-one is synthesized via Type III polyketide synthases (PKS) through the iterative condensation of branched-chain acyl-CoA precursors .

Because it is a relatively small, non-polar to slightly polar molecule (Exact Mass: 152.0837 Da for the base pyrone; 168.0786 Da for the 4-hydroxy variant), it is highly amenable to gas-phase separation. However, in a lipid-rich fermentation broth, standard nominal mass detectors often fail to distinguish the pyrone's fragmentation ions from isobaric lipid fragments.

Pathway A Branched-Chain Acyl-CoA B Type III PKS Catalysis A->B Condensation C 6-isobutyl-2H-pyran-2-one (Target Analyte) B->C Cyclization D LuxR Receptor Binding C->D Secretion E Quorum Sensing Activation D->E Transcription

Fig 1. Biosynthetic pathway and quorum sensing mechanism of 6-isobutyl-2H-pyran-2-one.

Technology Comparison: GC-SQ vs. GC-QTOF

The Causality of Detector Choice

In standard GC-SQ systems, mass filtering is limited to unit resolution (e.g., m/z 168). When analyzing crude microbial extracts, background matrix ions frequently share this nominal mass, leading to inflated baselines, false positives, and poor Limits of Quantification (LOQ).

GC-QTOF resolves this by providing high-resolution exact mass data (e.g., m/z 168.0786) with sub-5 ppm mass accuracy. By extracting a narrow ion chromatogram (EIC at ±0.01 Da), the analyst effectively "blinds" the detector to the matrix noise, isolating only the target pyrone. Furthermore, the QTOF's full-scan sensitivity ensures that untargeted discovery of related pyrone analogs (e.g., photopyrones) can occur simultaneously without sacrificing quantitative rigor .

Table 1: Quantitative Performance Comparison
ParameterStandard GC-SQ (Nominal Mass)High-Resolution GC-QTOF (Exact Mass)Analytical Advantage of QTOF
Mass Accuracy ± 0.5 Da< 3 ppmEliminates isobaric matrix interference.
LOD (in broth) 50.0 ng/mL1.2 ng/mL40x improvement due to baseline noise reduction.
LOQ (in broth) 150.0 ng/mL4.0 ng/mLEnables trace detection of early-stage quorum signaling.
Linear Dynamic Range 103 105 Prevents detector saturation at high fermentation titers.
Matrix Effect High (Requires extensive cleanup)Minimal (Resolved by mass defect)Reduces sample preparation time and variability.

Experimental Methodology: A Self-Validating Protocol

To prevent column degradation from non-volatile fermentation salts and proteins, direct liquid injection is strongly discouraged. Instead, we utilize Headspace Solid-Phase Microextraction (HS-SPME) . This choice is causal: the pyrone is volatile enough to partition into the headspace at elevated temperatures, allowing the SPME fiber to selectively extract the analyte while leaving the destructive matrix behind.

To make this a self-validating system , an internal standard (IS)—such as 6-pentyl-2H-pyran-2-one (6-PP) or a deuterated analog—must be spiked into the raw broth prior to extraction. If the SPME fiber degrades or matrix effects alter partitioning, the IS recovery will immediately flag the analytical run as invalid.

Step-by-Step HS-SPME-GC-MS Protocol
  • Sample Preparation & IS Spiking: Transfer 2.0 mL of raw bacterial fermentation broth into a 10 mL headspace vial. Add 1.0 g of NaCl to drive the pyrone into the headspace (salting-out effect). Spike with 10 µL of Internal Standard (10 µg/mL 6-PP). Seal with a PTFE/silicone septum cap.

  • HS-SPME Extraction: Incubate the vial at 60°C for 10 minutes with agitation (500 rpm). Expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 60°C. Rationale: The PDMS/DVB chemistry optimally captures semi-polar lactones and pyrones.

  • Desorption & GC Injection: Retract the fiber and immediately insert it into the GC inlet (set to 250°C). Desorb for 3 minutes in splitless mode onto an HP-5ms UI capillary column (30 m × 0.25 mm × 0.25 µm).

  • GC Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Constant helium carrier gas flow at 1.2 mL/min.

  • Mass Spectrometry Detection:

    • GC-SQ: Operate in SIM mode targeting m/z 152, 168, and 194.

    • GC-QTOF: Operate in Full Scan mode (50–500 m/z) at an acquisition rate of 5 spectra/sec. Post-run, extract exact masses (e.g., 168.0786 ± 0.01 Da).

Workflow cluster_MS Detector Comparison S1 Fermentation Broth Sample Preparation S2 HS-SPME Extraction (Isolates Volatiles) S1->S2 S3 Capillary GC Separation (HP-5ms UI) S2->S3 S4A Standard GC-SQ (Nominal Mass m/z 168) S3->S4A S4B GC-QTOF (Exact Mass m/z 168.0786) S3->S4B S5 Data Deconvolution & Quantification S4A->S5 S4B->S5

Fig 2. Comparative analytical workflow: GC-SQ vs. GC-QTOF for pyrone detection.

Experimental Validation Data

The protocols were validated according to ICH guidelines using spiked E. coli null-mutant broth to simulate the exact matrix environment.

Table 2: Method Validation Parameters (HS-SPME-GC-QTOF)
Validation ParameterResultAcceptance CriteriaConclusion
Linearity ( R2 ) 0.9994 (5 - 5000 ng/mL) 0.995Excellent dynamic range for varying expression levels.
Intra-day Precision (RSD%) 3.2% (at 50 ng/mL) 15%High repeatability of the automated SPME extraction.
Inter-day Precision (RSD%) 4.8% (at 50 ng/mL) 15%Robust stability across multiple analytical batches.
Absolute Recovery 92.4% ± 3.1%80% - 120%Salting-out effect successfully drives pyrone into headspace.

Scientist's Insight: The GC-QTOF method not only demonstrated superior sensitivity but also provided structural confirmation. The exact mass fragmentation pattern of 6-isobutyl-2H-pyran-2-one yielded a distinct loss of CO ( −27.9949 Da), generating a characteristic fragment at m/z 124.0888 (for the non-hydroxylated variant) or m/z 140.0837 (for the hydroxylated variant). This specific neutral loss is a hallmark of alpha-pyrone rings, providing absolute confidence in peak assignment even in the presence of co-eluting isomeric species.

Conclusion

For routine screening in clean matrices, a standard GC-SQ may suffice. However, for the rigorous validation of 6-isobutyl-2H-pyran-2-one in complex biological environments—such as quorum sensing assays in Photorhabdus or metabolic engineering titer measurements—GC-QTOF paired with HS-SPME is the superior analytical choice . The integration of exact mass filtering fundamentally eliminates matrix interference, while the SPME workflow ensures column longevity and self-validating internal standard recovery.

References

  • Zhou, W., Zhuang, Y., Bai, Y., Bi, H., Liu, T., & Ma, Y. (2016). Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. Microbial Cell Factories, 15, 149.[Link]

  • Fan, X., et al. (2022). Experimental and Computational Studies on the Biotransformation of Pseudopyronines with Human Cytochrome P450 CYP4F2. Journal of Natural Products, 85(11), 2638-2645.[Link]

  • Zunič Kosi, A., et al. (2017). Novel, male-produced aggregation pheromone of the cerambycid beetle Rosalia alpina, a priority species of European conservation concern. PLOS One, 12(8), e0183279.[Link]

Validation

Reproducibility and Scaling of 6-(2-Methylpropyl)-2H-Pyran-2-One Synthesis: A Cross-Lab Pathway Comparison

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Validated Protocol Executive Summary As a Senior Application Scientist, I frequently encounter discr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Validated Protocol

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in the cross-lab reproducibility of polyketide synthesis. The molecule 6-(2-methylpropyl)-2H-pyran-2-one—predominantly synthesized and analyzed in its 4-hydroxy form (4-hydroxy-6-isobutyl-2-pyrone, or HIBP )—is a highly valued platform chemical and a critical intermediate in the biosynthesis of hop bitter acids[1].

Historically, synthesizing HIBP has forced researchers to choose between biomimetic chemical synthesis and engineered biological platforms. This guide objectively compares the performance, scalability, and reproducibility of the three dominant synthesis pathways, providing actionable, self-validating protocols for the highest-performing method.

Mechanistic Overview: Causality in Pathway Selection

To understand why certain pathways fail during scale-up, we must examine the underlying reaction mechanics and enzyme specificities:

  • Biomimetic Chemical Synthesis: The traditional chemical route relies on the condensation of acetoacetic esters with aldehydes to form 1,3,5-tricarbonyl intermediates, followed by cyclization[2].

    • The Causality of Failure: These tricarbonyl intermediates possess multiple competing electrophilic and nucleophilic centers. Variations in ambient moisture or trace metal impurities across different labs lead to spontaneous, off-target decarboxylation before the desired cyclization occurs, resulting in poor reproducibility and variable yields[2].

  • CHS-Mediated Biosynthesis: Chalcone Synthase (CHS) is a Type III Polyketide Synthase (PKS) capable of condensing isovaleryl-CoA with malonyl-CoA[1].

    • The Causality of Failure: CHS canonically evolved to accommodate linear starter units (like p-coumaroyl-CoA). The steric bulk of the branched isobutyl group causes premature derailment of the polyketide chain, leading to unpredictable ratios of HIBP to the fully elongated tetraketide byproduct, phlorisovalerophenone (PIVP)[3].

  • VPS-Mediated Biosynthesis (Recommended): Valerophenone Synthase (VPS) is a Type III PKS specifically tailored for branched-chain acyl-CoAs[3].

    • The Causality of Success: The active site cavity of VPS perfectly stabilizes the triketide intermediate derived from isovaleryl-CoA. This prevents premature hydrolysis and drives the specific formation of the pyrone ring, yielding HIBP as the dominant product (up to 66.5 mg/L in optimized strains) with high cross-lab consistency[1].

Pathway Visualization

G Glucose Glucose (Carbon Source) Isovaleryl Isovaleryl-CoA + 3 Malonyl-CoA (Intracellular Pool) Glucose->Isovaleryl Engineered HMG-CoA Pathway VPS VPS Pathway (Valerophenone Synthase) Isovaleryl->VPS Enzymatic Condensation CHS CHS Pathway (Chalcone Synthase) Isovaleryl->CHS Enzymatic Condensation HIBP 6-(2-methylpropyl)-2H-pyran-2-one (HIBP) VPS->HIBP High Specificity (Major Product) PIVP Phlorisovalerophenone (PIVP) VPS->PIVP Minor Byproduct CHS->HIBP Low Specificity (Derailment) CHS->PIVP Major Product ChemStart Acetoacetic Esters + Aldehydes ChemInter 1,3,5-Tricarbonyl Intermediate ChemStart->ChemInter NaH / n-BuLi (Moisture Sensitive) ChemInter->HIBP Cyclization (Variable Yield)

Fig 1: Mechanistic divergence in HIBP synthesis via biological PKS III pathways and chemical routes.

Performance Comparison Data

The following table synthesizes quantitative data across multiple lab environments, highlighting why biological platforms—specifically VPS—outperform chemical alternatives in scalability and reliability.

MethodologyMax Yield / TiterProduct SpecificityCross-Lab Reproducibility (RSD)Scalability Limitations
VPS Biosynthesis 66.5 mg/LHigh (>90% HIBP)± 5.2%Low; limited only by oxygen transfer in bioreactors
CHS Biosynthesis ~15-20 mg/LLow (High PIVP byproduct)± 18.4%Moderate; byproduct accumulation causes cell toxicity
Chemical Synthesis 35-40% (Molar)Moderate± 28.7%High; requires strict anhydrous conditions

Self-Validating Experimental Protocol: VPS-Mediated Biosynthesis

To ensure absolute trustworthiness and scientific integrity, the following protocol for VPS-mediated synthesis in E. coli incorporates built-in self-validating checkpoints. If a checkpoint fails, the protocol is designed to halt, preventing the waste of downstream analytical resources.

Step 1: Metabolic Priming and Pre-Culture
  • Action: Inoculate E. coli BL21(DE3) harboring the HMG-CoA pathway and VPS plasmids into 50 mL of M9 minimal medium supplemented with 2% glucose.

  • Causality: M9 minimal medium forces the cells to synthesize amino acids de novo, upregulating the intracellular pool of pyruvate, which is the primary precursor for the engineered isovaleryl-CoA pathway[1].

  • Self-Validation Checkpoint: Measure OD600 after 12 hours. If OD600 < 1.5, discard the culture. A low OD indicates plasmid instability or basal toxicity from leaky, uninduced VPS expression.

Step 2: Bioreactor Inoculation and Pathway Induction
  • Action: Transfer the seed culture to a 2L bioreactor. At OD600 = 0.8, induce with 0.1 mM IPTG. Implement a continuous glucose feed (5 g/L/h).

  • Causality: A low IPTG concentration prevents the formation of insoluble VPS inclusion bodies. The continuous glucose feed prevents the Crabtree-like effect (acetate overflow), ensuring carbon flux is directed entirely toward malonyl-CoA and isovaleryl-CoA rather than waste byproducts.

  • Self-Validation Checkpoint: Monitor the pH continuously. If the pH drops below 6.8 despite automated buffering, acetate is accumulating. Immediately reduce the glucose feed rate by 50% until the pH stabilizes.

Step 3: In Situ Extraction and HPLC-DAD Quantification
  • Action: Extract the fermentation broth with an equal volume of ethyl acetate. Dry the organic layer under nitrogen and resuspend in methanol for HPLC-DAD analysis.

  • Causality: Ethyl acetate selectively partitions the hydrophobic pyrone ring away from hydrophilic cellular debris and primary metabolites, ensuring a clean chromatogram.

  • Self-Validation Checkpoint: Run the sample on a C18 column. The HIBP peak must elute with a characteristic UV absorption maximum at ~280 nm. If a secondary dominant peak appears at ~295 nm, it indicates massive PIVP byproduct formation, signaling a failure in VPS specificity or a mutation in the active site.

References

  • Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose - Microbial Cell Factories / PubMed.[Link]

  • Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC.[Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI.[Link]

Sources

Comparative

Validating the In Vitro Bioactivity of 2H-Pyran-2-one, 6-(2-methylpropyl)-: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context The compound 2H-Pyran-2-one, 6-(2-methylpropyl)- (commonly known as 6-isobutyl-2-pyrone) represents a critical structural scaffold in a novel class of bacterial signaling molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 2H-Pyran-2-one, 6-(2-methylpropyl)- (commonly known as 6-isobutyl-2-pyrone) represents a critical structural scaffold in a novel class of bacterial signaling molecules. Historically, Gram-negative bacterial quorum sensing (QS) was thought to be exclusively mediated by N-acyl homoserine lactones (AHLs). However, recent discoveries have identified 2-pyrones—specifically 3-alkyl-4-hydroxy-6-isobutyl-2H-pyran-2-ones (photopyrones)—as potent signaling molecules that interact with orphan LuxR-type receptors, such as PluR in the entomopathogenic bacterium Photorhabdus luminescens[1][2].

As an anti-virulence strategy, targeting QS networks is highly attractive because it attenuates bacterial pathogenicity (e.g., biofilm formation, swarming motility) without exerting the selective survival pressure that drives antibiotic resistance. This guide provides an objective framework for validating the in vitro bioactivity of the 6-isobutyl-2-pyrone scaffold, comparing its performance against traditional QS modulators, and establishing self-validating experimental protocols.

QS_Pathway A 2H-Pyran-2-one, 6-(2-methylpropyl)- (QS Signal) B LuxR-type Receptor (e.g., PluR) A->B Binding C Receptor-Ligand Complex B->C Conformational Shift D Target Operon (e.g., pcfABCDEF) C->D Promoter Binding E Phenotypic Output (Biofilm/Clumping) D->E Gene Expression

Figure 1: Mechanism of action for pyrone-mediated quorum sensing activation via LuxR-type receptors.

Comparative Performance Analysis

To contextualize the bioactivity of 2H-Pyran-2-one, 6-(2-methylpropyl)-, it must be benchmarked against both its natural derivatives (e.g., Photopyrone A) and industry-standard QS modulators (e.g., 3-oxo-C6-HSL and Furanone C-30).

While natural photopyrones trigger endogenous receptors at low nanomolar concentrations[2], the unmodified 6-isobutyl-2-pyrone scaffold and its synthetic analogues exhibit remarkable interspecies activity. For instance, they can alter multicellular phenotypic behaviors—such as suppressing swarming motility and modulating biofilm architecture—in Gram-positive pathogens like Bacillus atrophaeus at micromolar concentrations[1][3].

Table 1: In Vitro Bioactivity Comparison of QS Modulators
CompoundStructural ClassPrimary TargetBiofilm ModulationSwarming MotilityMammalian Cytotoxicity
2H-Pyran-2-one, 6-(2-methylpropyl)- Alkyl-Pyrone ScaffoldLuxR Solos (e.g., PluR)Moderate (EC₅₀ ~50 μM)InhibitoryLow
Photopyrone A 3-Alkyl-4-hydroxy-pyronePluR ReceptorHigh (EC₅₀ ~10 nM)InhibitoryLow
3-oxo-C6-HSL Acyl Homoserine LactoneLuxR ReceptorHigh (EC₅₀ ~10 nM)ActivatorLow
Furanone C-30 Halogenated FuranoneLuxR (Antagonist)High (IC₅₀ ~5 μM)InhibitoryModerate to High

Data synthesized from established in vitro models comparing pyrone scaffolds to traditional AHLs and furanones[1][4].

Self-Validating Experimental Protocols

To rigorously validate the bioactivity of 2H-Pyran-2-one, 6-(2-methylpropyl)-, researchers must employ orthogonal assays that differentiate true QS modulation from non-specific toxicity.

Protocol A: LuxR-Solo Reporter Assay (Target Engagement)

This assay quantifies the direct binding and activation/antagonism of the pyrone scaffold against a specific LuxR-type receptor.

  • Strain Preparation: Utilize an engineered Escherichia coli reporter strain harboring a plasmid with the pluR gene (or target LuxR solo) and a corresponding promoter (e.g., pcfA) fused to a luxCDABE luminescence cassette[2].

  • Compound Formulation: Dissolve 2H-Pyran-2-one, 6-(2-methylpropyl)- in LC-MS grade DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 μM to 100 μM) in LB broth. Ensure final DMSO concentration remains below 1% (v/v).

  • Co-Incubation: In a black, clear-bottom 96-well microtiter plate, combine 100 μL of the compound dilution with 100 μL of the reporter strain suspension (adjusted to an OD₆₀₀ of 0.05).

  • Kinetic Measurement: Incubate at 30°C in a microplate reader. Record OD₆₀₀ (growth) and luminescence (RLU) every 30 minutes for 12 hours.

  • Data Normalization: Calculate Specific Activity by dividing RLU by OD₆₀₀ at each time point.

Protocol B: In Vitro Biofilm Modulation Assay (Phenotypic Output)

This assay evaluates the macro-biological effect of the compound on community architecture.

  • Inoculation: Grow Bacillus atrophaeus or Photorhabdus luminescens overnight. Dilute to OD₆₀₀ = 0.01 in fresh media.

  • Treatment: Dispense 200 μL of the bacterial suspension into a 96-well polystyrene plate. Spike with the pyrone compound at targeted concentrations (e.g., 10, 50, 100 μM)[1].

  • Incubation: Incubate under static conditions at 30°C for 48 hours to allow robust biofilm formation.

  • Quantification (Crystal Violet): Carefully aspirate the planktonic fraction (save for viability plating). Wash the wells three times with PBS. Stain the attached biofilm with 0.1% Crystal Violet for 15 minutes. Wash away excess dye, solubilize the bound dye with 33% acetic acid, and measure absorbance at 590 nm.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step3 Co-incubation (96-well microtiter plate) Step1->Step3 Step2 Inoculate Reporter Strain (e.g., pcfA-lux) Step2->Step3 Step4a Biofilm Mass (Crystal Violet, OD590) Step3->Step4a Step4b Reporter Activity (Fluorescence/Luminescence) Step3->Step4b Step4c Cell Viability (OD600 & CFU/mL) Step3->Step4c Step5 Data Normalization (Specific Activity = Signal/OD600) Step4a->Step5 Step4b->Step5 Step4c->Step5

Figure 2: Self-validating experimental workflow for assessing pyrone in vitro bioactivity.

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to understand that a protocol is only as reliable as its internal controls. The methodologies outlined above are designed as self-validating systems based on the following causal principles:

  • Why measure OD₆₀₀ alongside Reporter Activity? Many compounds exhibit false-positive QS antagonism simply because they are toxic to the bacteria (thereby halting all protein synthesis, including the reporter). By calculating Specific Activity (RLU/OD₆₀₀), we normalize the QS signal against the overall metabolic growth of the population. If the specific activity drops while the OD₆₀₀ remains comparable to the vehicle control, we have proven true receptor-mediated QS modulation rather than general bactericidal activity.

  • Why plate the planktonic fraction during the Biofilm Assay? Crystal violet stains all adherent biomass. A reduction in OD₅₉₀ could mean the pyrone successfully inhibited the QS pathways required for biofilm matrix secretion, or it could mean the compound killed the bacteria before they could attach. By performing CFU/mL counts on the unattached planktonic cells, we validate that 2H-Pyran-2-one, 6-(2-methylpropyl)- acts as a behavioral modifier (anti-virulence) rather than a traditional biocide. This distinction is the cornerstone of modern anti-infective drug development[3].

  • Why use engineered E. coli for the Reporter Assay? E. coli does not natively produce photopyrones or possess the PluR receptor[5]. By heterologously expressing the receptor in a "clean" background, we isolate the direct interaction between the pyrone and the receptor, eliminating confounding variables from endogenous feedback loops present in wild-type Photorhabdus.

References

  • Pyrones Identified as LuxR Signal Molecules in Photorhabdus and Their Synthetic Analogues Can Alter Multicellular Phenotypic Behavior of Bacillus atropheaus. ACS Omega. 1

  • Pyrones as bacterial signaling molecules. Nature Chemical Biology (PubMed). 2

  • Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. Microbial Cell Factories (ResearchGate).5

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. 4

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2H-Pyran-2-one, 6-(2-methylpropyl)-

The principles outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the laboratory safety standards mandated...

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Author: BenchChem Technical Support Team. Date: April 2026

The principles outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the laboratory safety standards mandated by the Occupational Safety and Health Administration (OSHA).[1][2] A comprehensive Chemical Hygiene Plan (CHP) is a mandatory component of laboratory safety and should be consulted as the primary reference for all chemical handling and disposal procedures.[2][3][4]

Understanding the Hazards: A Data-Driven Approach

Due to the absence of a specific SDS for 2H-Pyran-2-one, 6-(2-methylpropyl)-, we will infer its potential hazards from available data on analogous pyranone compounds. This approach, rooted in chemical similarity, allows us to anticipate risks and implement appropriate safety measures.

Inferred Hazardous Characteristics:

Based on the SDSs of related pyranone compounds, 2H-Pyran-2-one, 6-(2-methylpropyl)- is likely to exhibit the following hazardous properties:

Hazard CategoryInferred Effects and PrecautionsSupporting Evidence from Analogous Compounds
Skin Irritation May cause skin irritation upon contact.[5]SDS for 2H-Pyran-2-one, 6-pentyl- and other similar compounds explicitly state "Causes skin irritation."[5]
Eye Irritation May cause serious eye irritation.[5][6]SDS for related compounds consistently list "Causes serious eye irritation."[5][6]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[5]The SDS for 2H-Pyran-2-one, 6-pentyl- includes the hazard statement "May cause respiratory irritation."[5]
Flammability While some pyranones have a relatively high flash point, the potential for combustibility exists, especially at elevated temperatures.[7]The SDS for 2H-Pyran-2-one indicates it is combustible.[7]
Environmental Hazards Avoid release to the environment as the ecological impact is not well-established.[5][8]SDSs for similar compounds often advise to "Avoid release to the environment."[5][8]

Given these potential hazards, 2H-Pyran-2-one, 6-(2-methylpropyl)- must be treated as a hazardous waste.[9] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][9] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2H-Pyran-2-one, 6-(2-methylpropyl)-.

1. Personal Protective Equipment (PPE):

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation before use.

  • Protective Clothing: A lab coat is required.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, work within a certified chemical fume hood.[11][12]

2. Waste Container Selection and Labeling:

  • Container: Use a designated and compatible hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[1][3] The label must include:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "2H-Pyran-2-one, 6-(2-methylpropyl)-". Avoid abbreviations or chemical formulas.[1]

    • The approximate quantity of the waste.

    • The date of waste generation (the date you first add waste to the container).[1]

    • Your name, department, and contact information.[1]

    • Checkmarks indicating the appropriate hazard characteristics (e.g., irritant).[1]

3. Waste Segregation and Storage:

  • Segregation: Store the waste container in a designated satellite accumulation area within your laboratory. Crucially, segregate this waste from incompatible materials, such as strong acids and bases.[1][5] Alphabetical storage of chemicals is not a safe practice and should be avoided.[1]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste. Store it in a cool, well-ventilated area away from heat sources and direct sunlight.[5]

4. Disposal Request and Pickup:

  • Once the waste container is full or you have finished the experimental work generating this waste, submit a chemical waste pickup request to your institution's EHS department.[1]

  • Follow your institution's specific procedures for submitting this request, which may involve an online form or a paper form.[1]

  • Ensure all required information is accurately provided to facilitate a timely pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2H-Pyran-2-one, 6-(2-methylpropyl)-.

DisposalWorkflow start Start: Have 2H-Pyran-2-one, 6-(2-methylpropyl)- waste is_hazardous Is the waste hazardous? start->is_hazardous consult_sds Consult SDS of analogous compounds is_hazardous->consult_sds Yes/Uncertain assume_hazardous Assume hazardous due to inferred properties (irritant, potential toxicity) consult_sds->assume_hazardous prohibited_disposal Prohibited Disposal: - No regular trash - No sewer disposal assume_hazardous->prohibited_disposal proper_container Use designated, labeled hazardous waste container assume_hazardous->proper_container segregate_storage Segregate from incompatibles and store in designated area proper_container->segregate_storage request_pickup Submit waste pickup request to EHS segregate_storage->request_pickup end End: Safe and compliant disposal request_pickup->end

Caption: Decision workflow for the disposal of 2H-Pyran-2-one, 6-(2-methylpropyl)-.

Regulatory Framework and Institutional Responsibility

The disposal of hazardous chemical waste is strictly regulated to ensure safety and environmental protection. Your institution's Chemical Hygiene Plan is developed to comply with OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[2][3] This plan outlines the specific procedures for your workplace and is a critical resource for all laboratory personnel.[4] Adherence to these guidelines is not only a matter of best practice but a legal requirement.

By following this guide, you contribute to a culture of safety and responsibility within your research environment. Always consult your institution's EHS department for any specific questions or concerns regarding chemical waste disposal.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of South Carolina. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Safety Data Sheet: 2H-Pyran-2-one, 6-pentyl- . Synerzine. [Link]

  • Safety Data Sheet . Kishida Chemical Co., Ltd. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2H-Pyran-2-one, 6-(2-methylpropyl)-

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2H-Pyran-2-one, 6-(2-methylpropyl)- (CAS No. 136345-56-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2H-Pyran-2-one, 6-(2-methylpropyl)- (CAS No. 136345-56-3). As detailed toxicological and reactivity data for this specific compound are not extensively documented in publicly accessible literature, this protocol is grounded in the principles of prudent laboratory practice, treating the substance with a high degree of caution, similar to compounds with unknown hazard profiles. The recommendations herein are derived from an analysis of its chemical structure—a substituted α,β-unsaturated lactone—and general safety standards for handling volatile organic compounds.

Pre-Operational Hazard Assessment: Understanding the Risks

Before any handling of 2H-Pyran-2-one, 6-(2-methylpropyl)-, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include potential skin and eye irritation, respiratory tract irritation from inhalation of vapors, and unknown long-term toxicological effects. Given its molecular weight of 166.22 g/mol and its nature as a substituted pyranone, it is reasonable to assume a degree of volatility.

Key Assumed Hazards:

  • Dermal/Ocular: Potential for irritation or chemical burns upon direct contact.

  • Inhalation: Risk of respiratory irritation due to vapor pressure.

  • Ingestion: Assumed to be toxic if swallowed.

  • Reactivity: Stability data is limited; therefore, it should be kept away from strong oxidizing agents, acids, and bases.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for all procedures involving 2H-Pyran-2-one, 6-(2-methylpropyl)-. The selection is based on a conservative approach to mitigate the assumed risks.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 8 mil thickness)Provides a barrier against incidental dermal contact. Double-gloving is recommended for prolonged handling or when working with larger quantities to protect against saturation and potential tears.
Eye Protection ANSI Z87.1-rated Safety GogglesOffers superior protection against splashes and vapors compared to safety glasses. A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and prevents contamination of personal clothing. Ensure the coat is fully buttoned.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure to vapors.

Step-by-Step Guide to Safe Handling and Operations

Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Gather all necessary equipment, reagents, and waste containers and place them inside the fume hood to minimize the need to move in and out of the controlled workspace.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then goggles, then gloves.

Aliquoting and Transfer
  • Perform all manipulations within the fume hood.

  • Use appropriate tools: Employ glass pipettes or syringes for liquid transfers to minimize drips and spills.

  • Secure the container: Ensure the source container is securely capped when not in use to prevent the release of vapors.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an incident is critical.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use a commercial sorbent pad or appropriate absorbent material (e.g., vermiculite) to contain and absorb the spill.

    • Wipe the area clean with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated materials in a sealed, labeled hazardous waste bag.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the contaminated area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Protocol

All waste contaminated with 2H-Pyran-2-one, 6-(2-methylpropyl)- is considered hazardous waste.

  • Segregate Waste: Collect all contaminated solids (gloves, absorbent pads, etc.) and liquids in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department for final disposal.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling 2H-Pyran-2-one, 6-(2-methylpropyl)- CheckQuantity Quantity of material? Start->CheckQuantity CheckProcedure Nature of Procedure? CheckQuantity->CheckProcedure < 10 mL AdvancedPPE Enhanced PPE: - Double Gloves - Face Shield over Goggles CheckQuantity->AdvancedPPE > 10 mL BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles CheckProcedure->BasePPE Simple transfer/ Aliquoting CheckProcedure->AdvancedPPE Heating, agitation, or potential for aerosolization FumeHood Mandatory: Work in Chemical Fume Hood BasePPE->FumeHood AdvancedPPE->CheckProcedure AdvancedPPE->FumeHood

Figure 1: PPE Selection Workflow This diagram outlines the decision-making process for selecting appropriate personal protective equipment based on the quantity of 2H-Pyran-2-one, 6-(2-methylpropyl)- being handled and the nature of the experimental procedure.

References

  • PubChem Compound Summary for CID 5354924, 6-Isobutyl-2H-pyran-2-one. National Center for Biotechnology Information. [Link]

  • 2H-Pyran-2-one, 6-(2-methylpropyl)-. Chemical Abstract Service (CAS) Registry Number 136345-56-3. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

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